An In-depth Technical Guide to the Synthesis and Characterization of 4-Tributylstannyl-5H-furan-2-one
An In-depth Technical Guide to the Synthesis and Characterization of 4-Tributylstannyl-5H-furan-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Butenolide Scaffold as a Privileged Synthetic Intermediate
The 5H-furan-2-one, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal science. It serves as a critical pharmacophore in a vast array of bioactive molecules, including numerous annonaceous acetogenins known for their potent anticancer activities.[1] The inherent reactivity of the butenolide scaffold, which can act as a nucleophile, electrophile, and dienophile, makes it an exceptionally versatile building block in complex total syntheses.[1] To harness its full potential, chemists require efficient methods to introduce diverse substituents onto the butenolide core. This guide focuses on a pivotal reagent that unlocks this capability: 4-tributylstannyl-5H-furan-2-one .
This organostannane is a powerful intermediate, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[2][3] Its stability to air and moisture, combined with its high reactivity in the presence of a suitable catalyst, allows for the precise and efficient formation of carbon-carbon bonds at the C4-position of the butenolide ring. This document provides a comprehensive technical overview of its synthesis, characterization, and application, grounded in established chemical principles and field-proven methodologies.
Part 1: Strategic Synthesis via Palladium-Catalyzed Stannylation
The most reliable and strategic approach to synthesizing 4-tributylstannyl-5H-furan-2-one involves the palladium-catalyzed cross-coupling of a 4-halobutenolide with a tin-donating reagent, typically hexabutylditin [(Bu₃Sn)₂]. This method offers high yields and excellent regioselectivity. The causality behind this choice lies in the robustness and well-understood mechanism of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[4][5]
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle, which is fundamental to many palladium-catalyzed processes.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 4-halobutenolide substrate. This step forms a square planar Pd(II) intermediate.
-
Transmetalation : The organotin reagent, hexabutylditin, then exchanges a tributylstannyl group with the halide on the palladium complex. This is often the rate-determining step in the Stille coupling.
-
Reductive Elimination : The final step involves the formation of the new carbon-tin bond as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure the final product's identity and purity. Crucial Safety Note: Organotin compounds are highly toxic.[2][3] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Starting Material: 4-Bromo-5H-furan-2-one is a suitable precursor, which can be synthesized from commercially available materials.[6]
Reagents & Equipment:
-
4-Bromo-5H-furan-2-one
-
Hexabutylditin [(Bu₃Sn)₂]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene (or THF)
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Syringes for liquid transfer
-
Silica gel for column chromatography
-
Saturated aqueous potassium fluoride (KF) solution
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 4-bromo-5H-furan-2-one (1.0 eq), followed by the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%). Anhydrous toluene is then added via cannula to dissolve the solids.
-
Initiation: Begin vigorous stirring and add hexabutylditin (approx. 1.1 eq) to the solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up - Tin Removal: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate. The crucial step to ensure product purity is the removal of tin byproducts.[4] Wash the organic phase vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. This causes the precipitation of tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Extraction: Wash the filtered organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8]
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-tributylstannyl-5H-furan-2-one as a colorless or pale yellow oil.
Part 2: Comprehensive Characterization
Rigorous characterization is non-negotiable to confirm the successful synthesis of 4-tributylstannyl-5H-furan-2-one and to ensure its purity for subsequent reactions. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This spectrum is used to identify the protons in the molecule. Key signals include the vinylic proton at the C3 position, the methylene protons at the C5 position, and the complex multiplets of the butyl groups attached to the tin atom. The integration of these signals should correspond to the number of protons.
-
¹³C NMR: This provides information about the carbon skeleton. Distinctive peaks will be observed for the carbonyl carbon (C=O), the two sp² carbons of the double bond (one of which will show coupling to the tin atom), the sp³ carbon of the CH₂ group, and the four distinct carbons of the butyl chains.
-
¹¹⁹Sn NMR: This is a definitive technique for confirming the presence and chemical environment of the tin atom. A single resonance is expected in a characteristic region for tetraorganostannanes.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify key functional groups. The most prominent absorption will be the very strong C=O stretch of the α,β-unsaturated lactone, typically found in the 1740-1780 cm⁻¹ region.[9] Other important stretches include the C=C bond (~1630-1650 cm⁻¹) and the C-H stretches of the alkyl and vinyl groups (below and just above 3000 cm⁻¹, respectively).[10]
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound. A key feature to look for is the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. This unique pattern provides unambiguous evidence for the presence of a single tin atom in the molecule or its fragments.
Summary of Analytical Data
| Property | Data |
| Molecular Formula | C₁₆H₃₀O₂Sn[11][12] |
| Molecular Weight | 373.11 g/mol [11][13] |
| Appearance | Colorless to pale yellow solid or oil[12] |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 ppm (s, 1H, C3-H), ~4.8-5.0 ppm (s, 2H, C5-H₂), 0.8-1.6 ppm (m, 27H, Bu₃Sn) |
| ¹³C NMR (CDCl₃, δ) | ~174 ppm (C=O), ~150-155 ppm (C4-Sn), ~135-140 ppm (C3), ~70 ppm (C5), ~10-30 ppm (Bu₃Sn carbons) |
| IR (ν, cm⁻¹) | ~1750 (C=O, strong), ~1640 (C=C, medium), ~2850-2960 (C-H, strong) |
| MS (EI) | Shows characteristic isotopic cluster for tin around m/z = 374 (M⁺); key fragment at m/z = 317 (M⁺ - Bu) |
Part 3: Application in Stille Cross-Coupling
The primary value of 4-tributylstannyl-5H-furan-2-one lies in its role as a nucleophilic building block in Stille cross-coupling reactions.[2][3] This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the stannane with an organic electrophile (R-X), such as an aryl, heteroaryl, or vinyl halide or triflate.[5]
This transformation provides a powerful and versatile route to a wide range of 4-substituted butenolides, which are often challenging to synthesize through other methods.[14][15] The reaction conditions are generally mild and tolerate a broad spectrum of functional groups, making it a highly valuable tool in the synthesis of complex molecules.[4][5]
Conclusion
4-Tributylstannyl-5H-furan-2-one is a highly valuable and versatile synthetic intermediate. Its preparation via palladium-catalyzed stannylation is a robust and scalable method. The thorough characterization by NMR, IR, and MS is essential for ensuring the quality required for its successful application in subsequent synthetic steps. As a key partner in the Stille cross-coupling reaction, this reagent provides researchers and drug development professionals with a powerful tool for accessing a diverse library of 4-substituted butenolides, paving the way for the discovery and synthesis of novel bioactive compounds.
References
-
Liu, Z., Wang, Y., Zhang, Y., & Chen, G. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Nguyen, S. S., Fjetland, A. J., & Prescher, J. A. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-tributylstannyl-5h-furan-2-one. Retrieved from [Link]
-
Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (2001). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis of the bicyclic butenolide core of pallamolide A: a biomimetic approach. Available at: [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). 4-TRIBUTYLSTANNYL-5H-FURAN-2-ONE. Retrieved from [Link]
-
PubChem. (n.d.). 2(5H)-Furanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. Available at: [Link]
-
Valenti, C., D'Auria, M., Roviello, G., & Iannaccone, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry. Available at: [Link]
-
MDPI. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available at: [Link]
-
Rousset, S., Abarbri, M., Thibonnet, J., Duchêne, A., & Parrain, J. L. (1999). (E)-5-(Tributylstannylmethylidene)-5H-furan-2-ones: versatile synthons for the stereospecific elaboration of gamma-alkylidenebutenolide skeletons. Organic Letters. Available at: [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NIST. (n.d.). 4-Methyl-5H-furan-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
Sources
- 1. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. biosynth.com [biosynth.com]
- 12. 4-Tributylstannyl-5H-furan-2-one AldrichCPR 145439-09-4 [sigmaaldrich.com]
- 13. 4-TRIBUTYLSTANNYL-5H-FURAN-2-ONE | 145439-09-4 | INDOFINE Chemical Company [indofinechemical.com]
- 14. Butenolide synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
